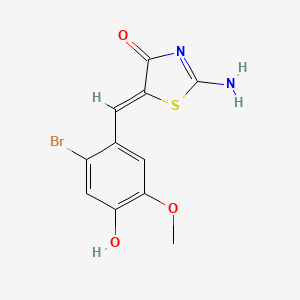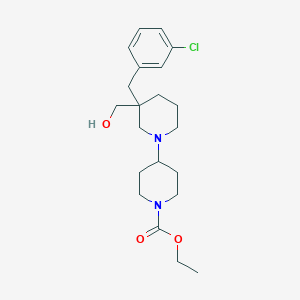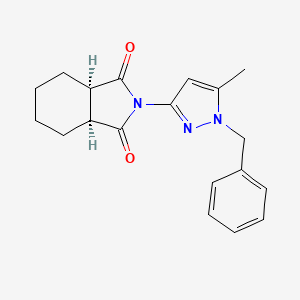![molecular formula C13H17ClN2O3S B4726444 1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4726444.png)
1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
描述
1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, commonly known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPC is a white crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its unique properties and potential uses in scientific research.
作用机制
The mechanism of action of CSPC is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various biological processes. For example, CSPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, CSPC may be able to regulate gene expression and potentially treat various diseases.
Biochemical and Physiological Effects:
CSPC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on HDACs, CSPC has been shown to inhibit the activity of other enzymes and proteins, such as protein kinase C (PKC) and cyclooxygenase-2 (COX-2). These enzymes are involved in various biological processes, including inflammation and pain.
实验室实验的优点和局限性
CSPC has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified using various techniques. It also possesses a wide range of biological activities, making it useful for studying various biological processes and potential treatments for diseases.
However, there are also limitations to using CSPC in lab experiments. It is a relatively new compound, and its full range of biological activities and potential applications are not yet fully understood. Additionally, there may be potential side effects associated with the use of CSPC, which need to be further studied.
未来方向
There are many potential future directions for the study of CSPC. One area of research is the development of CSPC-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the study of CSPC's potential use as a tool for studying gene expression and regulation.
Overall, CSPC is a promising compound that has the potential to be used in various scientific research applications. Further research is needed to fully understand its biological activities and potential uses.
科学研究应用
CSPC has been used extensively in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties. CSPC has also been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-3-1-2-10(8-12)9-20(18,19)16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAIRNEOMEQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4726367.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B4726378.png)
![2,3-dichloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4726394.png)


![ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate](/img/structure/B4726413.png)
![2-bromo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4726421.png)

![ethyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B4726430.png)
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4726436.png)

![3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4726451.png)
